Alnustone, chemically known as (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one, is a naturally occurring non-phenolic diarylheptanoid. [, ] It was first isolated and identified from the male flower of Alnus pendula (Betulaceae). [] Alnustone is also found in other plant sources, including Curcuma xanthorrhiza Roxb (Zingiberaceae) rhizomes [, ] and Alpinia katsumadai Hayata (Zingiberaceae) seeds. [, , ]
a) Five-step synthesis from β-phenyl propionyl chloride: [] This initial method, while effective, may have limitations in terms of yield and efficiency.
b) Three-step synthesis from benzaldehyde: [] This method offers a more efficient route with a 57% overall yield. It involves: * Condensing benzaldehyde with acetone to obtain benzalacetone. * Palladium on carbon (Pd-C) catalyzed hydrogenation of benzalacetone to produce benzylacetone. * In situ enamination of benzylacetone using pyrrolidine and acetic acid, followed by reaction with cinnamaldehyde to yield alnustone.
c) Condensation of 4-phenyl-2-butanones and cinnamaldehydes: [, , ] This approach employs in situ enamination and allows for the introduction of substituents on the phenyl rings, enabling the synthesis of alnustone-like compounds.
d) Claisen–Schmidt condensation: [] This method has been utilized for the total synthesis of alnustone analogs, specifically (4E,6E)-1,7-bis(3,4-dihydroxyphenyl)-hepta-4,6-dien-3-one and (4E,6E)-1,7-bis(4-hydroxyphenyl)-hepta-4,6-dien-3-one. The key steps involve the condensation of protected 4-aryl-2-butanones with protected 3-aryl-acrylaldehydes, followed by deprotection to yield the target diarylheptanoids.
a) Reduction: [] * Treatment with borane dimethyl sulfide complex ((S)-2-Me-CBS and BH3SMe2) can selectively reduce the carbonyl group, yielding (R )(-)(4 E ,6 E )-1,7-diphenylhepta-4,6-dien-3-ol. * Birch reduction using sodium in tert-butanol (t-BuOH) at low temperature (-15°C) under nitrogen atmosphere can reduce the conjugated double bonds, producing (E)-1,7-diphenylhept-5-en-3-one.
b) Condensation: [] * Reaction with propionyl chloride in the presence of potassium tert-butoxide (t-BuOK) can introduce a hydroxyl group at position 5, resulting in the formation of (4 Z ,6 E )-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one.
a) Inhibition of PI3K/Akt/mTOR/p70S6K pathway: [, ] This pathway is crucial for cell growth and survival. Alnustone has been shown to inhibit this pathway in hepatocellular carcinoma cells, leading to apoptosis (programmed cell death).
b) Induction of reactive oxygen species (ROS) production: [, ] ROS are highly reactive molecules that can damage cellular components. Alnustone can induce ROS production, contributing to its anticancer activity.
c) Inhibition of diapophytoene desaturase (CrtN): [] CrtN is an enzyme involved in staphyloxanthin biosynthesis in Staphylococcus aureus. Alnustone can directly bind to the active site of CrtN, inhibiting its activity and disrupting staphyloxanthin production, thereby increasing the susceptibility of S. aureus to antibiotics and host immune defenses.
d) Inhibition of pneumolysin (PLY) and sortase A (SrtA): [] PLY and SrtA are key virulence factors in Streptococcus pneumoniae. Alnustone can inhibit both PLY and SrtA, reducing PLY-mediated hemolysis, inhibiting biofilm formation, and decreasing cell wall-bound NanA, contributing to its antibacterial activity against S. pneumoniae.
e) Modulation of interleukin-17A (IL-17A) signaling pathway: [] Alnustone has been shown to promote megakaryocyte differentiation and platelet production through the IL-17A/IL-17A receptor/Src/RAC1/MEK/ERK signaling pathway.
a) Anticancer Activity: * Hepatocellular carcinoma (HCC): Alnustone exhibits potent growth inhibition against HCC cells in vitro and in vivo. [, ] It induces apoptosis and inhibits the PI3K/Akt/mTOR/p70S6K pathway in HCC cells, suggesting potential as a novel therapeutic agent for HCC. * Estrogen receptor alpha (ER-α) positive breast cancer: Alnustone-like compounds have shown promising inhibitory activity against ER-α, a key target in breast cancer therapy. [] These compounds display protective and growth-inhibitory effects on breast cancer cells, suggesting potential as ER-α antagonists. * Other cancer cell lines: Alnustone and its derivatives have demonstrated cytotoxic activity against various cancer cell lines, including human glioblastoma (U87-MG), breast (MCF-7), and prostate (PC-3) cancer cells. []
b) Antibacterial Activity: * Methicillin-resistant Staphylococcus aureus (MRSA):* Alnustone acts as a potent inhibitor of CrtN in MRSA, disrupting staphyloxanthin biosynthesis and enhancing susceptibility to antibiotics and the host immune system. [] It shows therapeutic effects in a mouse model of MRSA infection. * Streptococcus pneumoniae*: Alnustone inhibits the virulence factors PLY and SrtA in S. pneumoniae, reducing hemolysis, biofilm formation, and bacterial burden in a mouse model of infection. []
c) Anti-Inflammatory Activity: * Carrageenin-induced paw edema: Alnustone and its derivatives significantly reduce paw edema in rats, indicating potential anti-inflammatory properties. []
d) Other Applications: * Megakaryocyte differentiation and platelet production: Alnustone promotes megakaryocyte differentiation and platelet production via the IL-17A signaling pathway, suggesting potential applications in treating thrombocytopenia. [] * Modulation of fermentation quality in silage: Alnustone has been identified as an upregulated metabolite in lactic acid bacteria-inoculated silage, potentially contributing to its improved fermentation quality. []
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 24622-61-5
CAS No.: 610-25-3
CAS No.: 88847-11-4